molecular formula C17H11ClN2O4S2 B2696253 (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-45-4

(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2696253
CAS RN: 622354-45-4
M. Wt: 406.86
InChI Key: IYXYTNNQGCQAFW-NVNXTCNLSA-N
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Description

The compound contains several functional groups, including a nitro group (-NO2), a thioxothiazolidinone ring, and a benzyl ether linkage. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation of the double bonds. The presence of the nitro group and the sulfur atoms in the thioxothiazolidinone ring could result in interesting electronic properties .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The thioxothiazolidinone ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

Based on the functional groups present, the compound is likely to be solid at room temperature. It’s probably soluble in organic solvents due to the presence of the aromatic rings .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits intriguing pharmacological potential due to its unique structure. Researchers have explored its use in drug development, particularly in the context of:

Fluorescent Probes and Imaging

The nitrobenzylidene moiety in this compound makes it an interesting candidate for fluorescent imaging:

Organic Synthesis and Chemical Reactions

The chlorobenzyl and thiazolidinone functionalities offer opportunities for synthetic chemistry:

Material Science

While not extensively explored, the compound’s properties may find applications in materials:

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to avoid inhalation, ingestion, or skin contact. The compound could potentially be harmful if swallowed .

Future Directions

The presence of the thioxothiazolidinone ring and the nitro group in this compound suggests that it could have interesting biological activities. Future research could focus on exploring these potential activities and developing synthetic methods for this and related compounds .

properties

IUPAC Name

(5Z)-5-[[2-[(3-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S2/c18-12-3-1-2-10(6-12)9-24-14-5-4-13(20(22)23)7-11(14)8-15-16(21)19-17(25)26-15/h1-8H,9H2,(H,19,21,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXYTNNQGCQAFW-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

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